Dinotefuran, (S)-
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Overview
Description
N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine: is a chemical compound known for its applications in various scientific fields It is a derivative of guanidine, characterized by the presence of a nitro group, a methyl group, and an oxolan-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine typically involves the reaction of guanidine derivatives with nitro and methylating agents. One common method includes the reaction of N-methylguanidine with nitrous acid to introduce the nitro group, followed by the addition of an oxolan-3-ylmethyl group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or nitrate derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which may further react to form various substituted guanidines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-ylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide.
Major Products:
Oxidation: Nitroso or nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted guanidines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of nitro and guanidine groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with enzymes and receptors.
Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug development. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or enzyme inhibition properties.
Industry: In the industrial sector, N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the guanidine moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
N-Methyl-N’-nitro-N-nitrosoguanidine: Known for its mutagenic and carcinogenic properties, used in research to study DNA methylation and mutagenesis.
Dinotefuran: A neonicotinoid insecticide with a similar guanidine structure, used in agriculture for pest control.
Uniqueness: N’‘-Methyl-N-nitro-N’-{[(3S)-oxolan-3-yl]methyl}guanidine is unique due to the presence of the oxolan-3-ylmethyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
322639-07-6 |
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Molecular Formula |
C7H14N4O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-methyl-2-nitro-3-[[(3S)-oxolan-3-yl]methyl]guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/t6-/m0/s1 |
InChI Key |
YKBZOVFACRVRJN-LURJTMIESA-N |
Isomeric SMILES |
CNC(=N[N+](=O)[O-])NC[C@@H]1CCOC1 |
Canonical SMILES |
CNC(=N[N+](=O)[O-])NCC1CCOC1 |
Origin of Product |
United States |
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